molecular formula C28H28N2O5 B582157 (2S,4S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 1234908-56-5

(2S,4S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B582157
CAS No.: 1234908-56-5
M. Wt: 472.541
InChI Key: MZWOXWRPQLEHGZ-SFTDATJTSA-N
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Description

(2S,4S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.

    Attachment of the Fmoc Group: The Fmoc group is attached using Fmoc chloride in the presence of a base, such as triethylamine, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,4S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions at other functional sites. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylate
  • (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Uniqueness

Compared to similar compounds, (2S,4S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups. The presence of both the benzyl and Fmoc groups provides versatility in synthetic applications, making it a valuable tool in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

benzyl (2S,4S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O5/c31-21-14-20(30(16-21)28(33)35-17-19-8-2-1-3-9-19)15-29-27(32)34-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,20-21,26,31H,14-18H2,(H,29,32)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWOXWRPQLEHGZ-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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